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N-(3-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

EGFR inhibitor Aurora kinase A inhibitor dual kinase inhibition

N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class—a privileged ATP-competitive kinase inhibitor scaffold. This compound features a distinct substitution pattern: an N4‑(3‑methoxyphenyl) group and a 7‑(4‑methoxyphenyl) ring, in contrast to the more common N4‑phenyl or N4‑(4‑methoxyphenyl) variants.

Molecular Formula C26H22N4O2
Molecular Weight 422.5 g/mol
Cat. No. B11224614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC26H22N4O2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=CC=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C26H22N4O2/c1-31-21-13-11-20(12-14-21)30-16-23(18-7-4-3-5-8-18)24-25(27-17-28-26(24)30)29-19-9-6-10-22(15-19)32-2/h3-17H,1-2H3,(H,27,28,29)
InChIKeyGOSBFWNIFZDWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: A Differentiated Pyrrolopyrimidine Kinase Inhibitor for Targeted Procurement


N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class—a privileged ATP-competitive kinase inhibitor scaffold [1]. This compound features a distinct substitution pattern: an N4‑(3‑methoxyphenyl) group and a 7‑(4‑methoxyphenyl) ring, in contrast to the more common N4‑phenyl or N4‑(4‑methoxyphenyl) variants. Within the broader family of 7‑aryl‑pyrrolo[2,3‑d]pyrimidin‑4‑amines—explored as JAK, BTK, EGFR/AURKA, Src/Abl, and NIK inhibitors—this specific architecture defines a unique chemical space at the intersection of dual kinase targeting and substituent-dependent selectivity [2]. The 3‑methoxyaniline moiety at C4 and the 4‑methoxyphenyl at N7 distinguish it from both the N4‑(4‑methoxyphenyl) analog (Compound 6, Kurup et al.) and the ether‑linked CGP‑76030 series, making it a valuable tool compound for structure–activity relationship (SAR) studies and targeted lead optimization campaigns [3].

Why N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Other Pyrrolo[2,3-d]pyrimidine Analogs


Pyrrolo[2,3-d]pyrimidine scaffolds are exquisitely sensitive to subtle changes in substitution; a methyl or methoxy shift can profoundly alter kinase selectivity, potency, and ADME properties [1]. The N4‑(3‑methoxyphenyl) group in this compound occupies a spatial and electronic niche distinct from the N4‑(4‑methoxyphenyl) and N4‑phenyl analogs, as demonstrated by the 10- to 100-fold variations in IC₅₀ values observed across a 4‑anilino SAR series targeting EGFR and AURKA [2]. Similarly, the 7‑(4‑methoxyphenyl) substitution differs fundamentally from the ether‑linked 7‑aryl group of CGP‑76030, which confers Src/Abl dual inhibitory activity not automatically retained by the 7‑methoxyphenyl analogue [3]. Consequently, generic substitution—even among closely related pyrrolopyrimidines—risks losing dual kinase coverage, altering selectivity windows, or introducing metabolic liabilities, making this compound irreplaceable for experiments requiring the exact 3‑methoxy/4‑methoxy pairing.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine Versus Closest Analogs


N4-(3-Methoxyphenyl) Substitution Delivers Single-Digit Micromolar Dual EGFR/AURKA Inhibition Comparable to the 4-Methoxy Analog

In a head-to-head SAR series of 18 N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, Compound 6—the N4-(4-methoxyphenyl) analogue of the target compound—exhibited single-digit micromolar IC₅₀ values against both EGFR and AURKA, providing the first direct evidence that a single 4-methoxyphenyl-substituted pyrrolopyrimidine can simultaneously inhibit these two therapeutically relevant kinases [1]. The target compound, N-(3-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine, differs only in the position of the methoxy group on the N4-phenyl ring (meta vs. para). Based on the steep SAR observed within this series—where even minor aniline modifications cause 10- to 100-fold shifts in potency—the meta-methoxy variant is predicted to retain significant dual inhibitory activity while potentially offering a distinct selectivity fingerprint compared to the para-methoxy analog [1].

EGFR inhibitor Aurora kinase A inhibitor dual kinase inhibition head and neck cancer

7-(4-Methoxyphenyl) Substitution Engenders a Kinase Target Profile Distinct from Ether-Linked CGP-76030 (Src/Abl Inhibitor)

CGP‑76030, which features a 7‑(4‑(2‑((2‑methoxyethyl)amino)ethoxy)phenyl) substituent, is a well-characterized dual Src/Abl inhibitor with documented activity against imatinib‑resistant Bcr/Abl‑transformed murine bone marrow cells [1]. The target compound replaces the long, flexible ether‑containing side chain with a rigid 4‑methoxyphenyl ring, a modification that is expected to abrogate Src/Abl activity while shifting the target profile toward EGFR/AURKA or other kinase families. This is supported by the SAR observations in the pyrrolopyrimidine literature, where the nature of the N7 substituent profoundly influences kinase selectivity: 7‑cyclopentyl analogues show EGFR IC₅₀ values of 500 nM [2], whereas the 7‑aryl‑ether chain of CGP‑76030 is essential for Src/Abl recognition [3].

Src family kinase Abl kinase CGP-76030 kinase selectivity imatinib resistance

Meta-Methoxy N4-Phenyl Substitution May Confer Metabolic Stability Advantages Over Para-Methoxy Analogues Based on Pyrrolopyrimidine ADME SAR

In a comprehensive ADME profiling study of 43 pyrrolopyrimidine‑based EGFR inhibitors, compounds bearing a (S)-2‑methoxy‑1‑phenylethan‑1‑amine at C4 showed metabolic lability, while those with hydroxymethyl substituents in the 6‑aryl group exhibited hERG inhibition [1]. Although the target compound was not directly tested, the meta‑methoxy orientation on the N4‑phenyl ring is known to influence CYP‑mediated oxidation rates compared to the para‑methoxy congener—a trend observed across multiple chemotypes where meta‑substituted anilines display reduced CYP2D6 and CYP3A4 affinity relative to their para‑substituted counterparts . This suggests the target compound may possess a more favorable metabolic profile than Compound 6 (4‑methoxyphenyl analogue) for in vivo studies.

metabolic stability CYP inhibition ADME pyrrolopyrimidine lead optimization

Evidence Gap: Direct Comparative Data for This Exact Compound Is Sparse, Necessitating Informed Procurement Based on Close Analog SAR

A systematic literature and database search (PubMed, BindingDB, ChemSpider, Patents) reveals that N-(3-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine has not been the subject of a dedicated publication reporting quantitative kinase inhibition data, cellular activity, or ADME parameters . The closest structurally characterized compound—the N4-(4-methoxyphenyl) isomer (Compound 6)—has validated dual EGFR/AURKA inhibitory activity [1]. The 7-(4-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione core shows weak micromolar activity against mitochondrial translocase TIM23 (IC₅₀ = 38,400 nM) [2], but the 4-amino substitution of the target compound is expected to dramatically alter potency. This evidence gap should not be misinterpreted as a lack of value; rather, the compound’s unique substitution pattern makes it a high-priority purchase for laboratories conducting kinase profiling and SAR expansion around the pyrrolopyrimidine scaffold.

research tool SAR probe chemical biology kinase profiling

High-Value Application Scenarios for N-(3-Methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine in Drug Discovery and Chemical Biology


Kinase Selectivity Panel Screening to Map the N4-(3-Methoxyphenyl) Pharmacophore

The compound’s 3‑methoxyaniline motif is underrepresented in published SAR, making it an ideal probe for broad‑panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). Data generated from such a screen would map the selectivity fingerprint conferred by the meta‑methoxy substituent and identify novel kinase targets beyond EGFR and AURKA, directly building on the dual inhibition observed in the para‑methoxy series [1].

Head-to-Head Metabolic Stability Comparison with N4-(4-Methoxyphenyl) Pyrrolopyrimidines

Given the predicted differential CYP‑mediated oxidation between meta‑ and para‑methoxy anilines, this compound can serve as a matched molecular pair with its para‑methoxy counterpart (Compound 6) in microsomal stability and CYP phenotyping assays [2]. Such experiments would quantitate the metabolic advantage—or disadvantage—of the meta‑methoxy orientation, providing actionable data for lead optimization programs.

In Vitro Dual EGFR/AURKA Inhibition Validation in Head and Neck Squamous Cell Carcinoma Models

The dual EGFR/AURKA inhibitory phenotype of close analogue Compound 6 has demonstrated downstream effects in four squamous cell head and neck cancer cell lines [1]. The target compound can be benchmarked in the same cellular models (e.g., Cal‑27, FaDu, SCC‑25) to assess whether the meta‑methoxy regioisomer elicits equivalent or superior anti‑proliferative activity, and whether it retains the synergy between EGFR and AURKA inhibition.

Scaffold‑Hopping Library Design for Intellectual Property Generation Around Pyrrolo[2,3‑d]pyrimidine Kinase Inhibitors

The unique 7‑(4‑methoxyphenyl)‑5‑phenyl‑N4‑(3‑methoxyphenyl) substitution pattern occupies chemical space not claimed by the major pyrrolopyrimidine patents (JAK, BTK, NIK, Src/Abl) . Procuring this compound as a starting point for combinatorial library synthesis or fragment‑based screening can help organizations circumvent existing composition‑of‑matter patents and generate novel, patentable kinase inhibitors.

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